molecular formula C13H15N5O3 B2566124 1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea CAS No. 1258652-65-1

1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea

Cat. No. B2566124
CAS RN: 1258652-65-1
M. Wt: 289.295
InChI Key: XJFLNUSQNCWZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea is a chemical compound with the CAS Number: 1258652-65-1 and a molecular weight of 289.29 . Its IUPAC name is 4-[(aminocarbonyl)amino]-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N5O3/c1-21-9-4-2-8(3-5-9)6-15-12(19)11-10(7-16-18-11)17-13(14)20/h2-5,7H,6H2,1H3,(H,15,19)(H,16,18)(H3,14,17,20) . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Antimicrobial Activity

1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea derivatives have been investigated for their antimicrobial properties. Korkusuz et al. (2013) synthesized novel compounds derived from 1H-pyrazole-3-carboxylic acid and tested their antimicrobial activities against various bacteria and yeasts, demonstrating potential applications in combating microbial infections. (Korkusuz, Yıldırım, & Albayrak, 2013).

Cancer Research

Compounds related to this compound have shown promise in cancer research. Farghaly (2010) developed derivatives that inhibited tumor cell growth in vitro, suggesting potential utility in cancer therapy. (Farghaly, 2010).

Supramolecular Chemistry

The compound and its derivatives have applications in supramolecular chemistry. Feng et al. (2018) synthesized pyrazole Schiff bases and investigated their structural properties and interactions, finding potential applications in designing supramolecular architectures. (Feng, Guo, Sun, & Zhao, 2018).

Radiolabeling for Drug Analysis

Liang et al. (2020) synthesized a deuterium-labeled version of a similar compound, demonstrating its application in drug analysis using LC–MS, particularly in pharmacokinetics studies. (Liang, Wang, Yan, & Wang, 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4-(carbamoylamino)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-21-9-4-2-8(3-5-9)6-15-12(19)11-10(7-16-18-11)17-13(14)20/h2-5,7H,6H2,1H3,(H,15,19)(H,16,18)(H3,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLNUSQNCWZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=NN2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.